(S)-4-benzyl-2-hydroxymethylpiperazine
Overview
Description
Synthesis Analysis
This involves understanding the chemical reactions used to create the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms in a molecule and the bond lengths and angles between these atoms .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the conditions needed for the reaction, the products formed, and the mechanism of the reaction .Physical and Chemical Properties Analysis
This involves measuring properties like melting point, boiling point, solubility, density, and reactivity. These properties can help scientists predict how the compound behaves under different conditions .Scientific Research Applications
Synthesis and Chemical Properties
(S)-4-benzyl-2-hydroxymethylpiperazine serves as a critical intermediate in the synthesis of various pharmaceutical and chemical compounds due to its structural versatility and reactivity. For instance, its derivatives have been utilized in the synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid, a key precursor for imatinib, showcasing a practical and efficient synthesis process with high yields, highlighting its importance in the large-scale production of pharmaceuticals (Koroleva et al., 2012). Furthermore, the application of benzyl derivatives of heterocyclic amines demonstrates the compound's potential in creating diverse chemical entities with high efficiency.
Material Science Applications
In the realm of material science, the structural characteristics of piperazine derivatives, including those related to this compound, have been explored for their interaction with metals and their potential in nanotechnology. For example, the study of HEPES affinity to gold nanostars indicates the role of piperazine derivatives in the stabilization and formation of gold nanostructures, offering insights into the molecular interactions that could be harnessed for the development of advanced materials and nanotechnological applications (Xi & Haes, 2019).
Pharmaceutical Research
This compound derivatives have been evaluated for their potential in treating various diseases. For instance, hydroxyethylpiperazine derivatives synthesized from this compound showed moderate activity against Plasmodium falciparum, suggesting their potential as antimalarial agents. These findings indicate the compound's utility in developing new therapeutic agents with specific activity against drug-resistant strains of malaria, providing a foundation for further research into antimalarial pharmacotherapy (Cunico et al., 2009).
Environmental and Analytical Chemistry
In environmental and analytical chemistry, studies have utilized derivatives of this compound to understand chemical reactions and degradation processes. For example, the investigation into the degradation of triazine herbicides by benzoxazinones provides insight into potential environmental remediation techniques. This research highlights the use of this compound derivatives in studying and facilitating the breakdown of persistent organic pollutants, contributing to environmental protection and the development of sustainable agricultural practices (Willett et al., 2016).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
[(2S)-4-benzylpiperazin-2-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c15-10-12-9-14(7-6-13-12)8-11-4-2-1-3-5-11/h1-5,12-13,15H,6-10H2/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJMFGDYBTJEEDP-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(N1)CO)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H](N1)CO)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10427486 | |
Record name | (S)-(4-benzylpiperazin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10427486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149715-45-7 | |
Record name | (S)-(4-benzylpiperazin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10427486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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